molecular formula C5H2BrF3N2 B13029120 3-Bromo-5-(trifluoromethyl)pyridazine

3-Bromo-5-(trifluoromethyl)pyridazine

Cat. No.: B13029120
M. Wt: 226.98 g/mol
InChI Key: JWJPPTKCFCTADG-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)pyridazine (CAS 1934462-24-4) is a heteroaromatic compound with the molecular formula C5H2BrF3N2 and a molecular weight of 226.98 g/mol . It serves as a versatile chemical building block, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for constructing carbon-carbon bonds in medicinal and agrochemical research . The presence of both a bromine atom and a strongly electron-withdrawing trifluoromethyl group on the pyridazine ring makes this compound a valuable intermediate for synthesizing more complex molecules. The trifluoromethyl group is a key motif in modern chemistry due to its ability to significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . Researchers utilize such trifluoromethylpyridazine derivatives in various fields, including the development of new active ingredients. This product is intended for research applications and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrF3N2

Molecular Weight

226.98 g/mol

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridazine

InChI

InChI=1S/C5H2BrF3N2/c6-4-1-3(2-10-11-4)5(7,8)9/h1-2H

InChI Key

JWJPPTKCFCTADG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1Br)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Navigating the Landscape of Bromo-(Trifluoromethyl)pyridazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of bromo-(trifluoromethyl)pyridazines. A critical examination of available data reveals that while the 3-bromo-5-(trifluoromethyl)pyridazine isomer is not described in current scientific literature and is not commercially available, its isomers, 3-bromo-6-(trifluoromethyl)pyridazine and 5-bromo-3-(trifluoromethyl)pyridazine, are documented chemical entities. This guide will focus on the known isomers, offering insights into their chemical identity, properties, and synthetic considerations, thereby providing a valuable resource for leveraging this scaffold in research and development.

Core Chemical Identifiers and Physicochemical Properties

The identity of a chemical compound is unequivocally established by its CAS number and other standardized identifiers. While a CAS number for this compound is not available due to its absence in the chemical literature and commercial catalogs, its isomers are well-defined.

Table 1: Chemical Identifiers for Bromo-(Trifluoromethyl)pyridazine Isomers

Identifier3-Bromo-6-(trifluoromethyl)pyridazine5-Bromo-3-(trifluoromethyl)pyridazine
CAS Number 174607-37-5Not available
Molecular Formula C₅H₂BrF₃N₂C₅H₂BrF₃N₂
Molecular Weight 226.98 g/mol 226.98 g/mol
IUPAC Name 3-Bromo-6-(trifluoromethyl)pyridazine5-Bromo-3-(trifluoromethyl)pyridazine
Canonical SMILES C1=CC(=NN=C1C(F)(F)F)Br[1]C1=C(C=NN=C1C(F)(F)F)Br[2]
InChI Key WCBUSZLXHSFLHK-UHFFFAOYSA-N[1]AWISUNGLQUODEX-UHFFFAOYSA-N[2]

Table 2: Predicted Physicochemical Properties

Property3-Bromo-6-(trifluoromethyl)pyridazine5-Bromo-3-(trifluoromethyl)pyridazine
XlogP 1.81.5
Monoisotopic Mass 225.93535 Da225.93535 Da

Note: The properties listed in Table 2 are predicted values from computational models and should be used as an estimate.

Synthesis and Reactivity: The Challenge of the 3,5-Isomer

The synthesis of substituted pyridazines is a cornerstone of heterocyclic chemistry, with applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group and a bromine atom onto the pyridazine core creates a versatile scaffold for further functionalization, primarily through cross-coupling reactions.

A notable synthetic approach to 3-bromo-pyridazines involves the Lewis acid-mediated inverse-electron demand Diels-Alder (iEDDA) reaction of 3-bromo-1,2,4,5-tetrazine with silyl-enol ethers. This methodology has been shown to be robust for the synthesis of a variety of 3-bromo-4-aryl/alkyl-pyridazines. However, a key finding from these studies is the exclusive formation of the 3,4-disubstituted pyridazine regioisomer, with the 3,5-disubstituted isomer not being observed. This suggests a significant regiochemical bias in the cycloaddition step, which may be one of the underlying reasons for the lack of reports on this compound.

The following workflow illustrates a general approach to the synthesis of 3-bromo-4-substituted pyridazines.

G cluster_0 Inverse-Electron Demand Diels-Alder Reaction Tetrazine 3-Bromo-1,2,4,5-tetrazine Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition EnolEther Silyl Enol Ether (R-substituted) EnolEther->Cycloaddition LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->Cycloaddition Catalyst Intermediate Dihydropyridazine Intermediate Cycloaddition->Intermediate Elimination Elimination of N₂ and Silyl Group Intermediate->Elimination Product 3-Bromo-4-R-pyridazine Elimination->Product

Caption: Synthetic workflow for 3-bromo-4-substituted pyridazines.

Applications in Drug Discovery and Agrochemicals

The pyridazine nucleus is a recognized pharmacophore present in several marketed drugs and agrochemicals. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule. The bromine atom serves as a valuable synthetic handle for introducing further molecular diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

While there are no specific applications reported for this compound, the broader class of trifluoromethyl-substituted pyridazines is of significant interest. For instance, related structures are explored for their potential as kinase inhibitors, anti-inflammatory agents, and herbicides.

The general workflow for the diversification of a bromo-pyridazine scaffold is depicted below.

G cluster_1 Scaffold Diversification via Cross-Coupling StartingMaterial Bromo-(Trifluoromethyl)pyridazine Suzuki Suzuki Coupling (+ Boronic Acid/Ester) StartingMaterial->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) StartingMaterial->Sonogashira Buchwald Buchwald-Hartwig Amination (+ Amine) StartingMaterial->Buchwald ArylProduct Aryl/Heteroaryl-substituted Product Suzuki->ArylProduct AlkynylProduct Alkynyl-substituted Product Sonogashira->AlkynylProduct AminoProduct Amino-substituted Product Buchwald->AminoProduct

Caption: Diversification of the bromo-pyridazine scaffold.

Safety and Handling

No specific safety data is available for this compound. For its isomers and related compounds, standard laboratory precautions for handling halogenated and trifluoromethylated heterocyclic compounds should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

References

No direct references for this compound are available. The following references pertain to its isomers and related compounds.

Sources

Literature review of 3-Bromo-5-(trifluoromethyl)pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)pyridazine

Abstract

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyridazine scaffold is a recognized bioisostere for phenyl and pyridyl rings, often conferring improved physicochemical properties such as increased crystallinity and lower lipophilicity, which can enhance pharmacokinetic profiles. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive review of plausible and established synthetic strategies for obtaining this compound, offering field-proven insights into the causality behind experimental choices and detailing robust protocols derived from analogous chemical systems.

Introduction: The Strategic Importance of the Pyridazine Core

The pyridazine nucleus is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its ability to act as a hydrogen bond acceptor, coupled with the unique electronic landscape imparted by the adjacent nitrogen atoms, makes it a valuable component for modulating drug-receptor interactions.[2] The 3-bromo-5-(trifluoromethyl) substitution pattern offers three key strategic advantages for drug development professionals:

  • The Trifluoromethyl Group: This moiety is a powerful tool for enhancing drug efficacy. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3]

  • The Bromo Substituent: The bromine atom at the 3-position serves as a versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SₙAr), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][4]

  • Regiocontrol: The defined substitution pattern allows for precise, vector-oriented elaboration of the molecular scaffold, which is critical for optimizing interactions with biological targets.

This guide will explore the primary synthetic avenues to this valuable intermediate, focusing on methodologies that offer high regiocontrol and functional group tolerance.

PART 1: Synthesis via Functional Group Interconversion: The Diazotization Pathway

A highly reliable and classical approach to installing a bromine atom onto a heteroaromatic ring is through the diazotization of a primary amine, followed by a Sandmeyer-type reaction. This strategy is predicated on the availability of the corresponding amino precursor, 3-amino-5-(trifluoromethyl)pyridazine. The logic of this pathway is its predictability and the wealth of established procedures for this type of transformation.[5]

Logical Workflow: Diazotization Route

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization & Bromination A 5-(Trifluoromethyl)pyridazin-3(2H)-one B 3-Chloro-5-(trifluoromethyl)pyridazine A->B Chlorination (e.g., POCl₃) C 3-Amino-5-(trifluoromethyl)pyridazine B->C Amination (e.g., NH₃ or NH₄OH) D Diazonium Salt Intermediate C->D Diazotization (NaNO₂, HBr) E Target Molecule: This compound D->E Sandmeyer Reaction (CuBr)

Caption: Workflow for the Diazotization Pathway.

Step 1A: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine

The synthesis begins with a suitable pyridazinone precursor. The chlorination of pyridazinones using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is a standard and effective method for generating the corresponding chloropyridazine.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • To a stirred solution of 5-(trifluoromethyl)pyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the conversion by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a solid base, such as sodium bicarbonate or sodium carbonate, until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) or distillation to yield 3-chloro-5-(trifluoromethyl)pyridazine.

Step 1B: Synthesis of 3-Amino-5-(trifluoromethyl)pyridazine

The chloro group at the 3-position is activated towards nucleophilic aromatic substitution. Reaction with ammonia or an ammonia equivalent will displace the chloride to form the key amino precursor.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Place 3-chloro-5-(trifluoromethyl)pyridazine (1.0 eq) in a sealed pressure vessel.

  • Add a solution of aqueous ammonia (e.g., 28-30% NH₄OH) or a solution of ammonia in an alcohol like methanol.

  • Heat the sealed vessel to 120-150 °C for 12-24 hours. The reaction progress should be monitored by LC-MS.

  • After cooling, vent the vessel carefully. Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove excess ammonia and salts.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield 3-amino-5-(trifluoromethyl)pyridazine, which may be purified further by crystallization or chromatography.

Step 2: Diazotization and Sandmeyer Reaction

This final step converts the amine to the target bromide. The primary amine is treated with a nitrite source in a strong acidic bromide medium (HBr) to form an in-situ diazonium salt, which is then decomposed by a copper(I) bromide catalyst.[6]

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Suspend 3-amino-5-(trifluoromethyl)pyridazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-5 eq) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford this compound.

PART 2: Synthesis via Ring Construction: Cyclocondensation Strategy

The most fundamental approach to forming the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine.[7][8] To obtain the desired product, this strategy requires a trifluoromethylated 1,4-dicarbonyl equivalent as the starting material, followed by a regioselective bromination of the resulting pyridazine.

Logical Workflow: Cyclocondensation Route

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Electrophilic Bromination A Trifluoromethylated 1,4-Dicarbonyl Precursor C 5-(Trifluoromethyl)pyridazine A->C B Hydrazine Hydrate (N₂H₄·H₂O) B->C D Target Molecule: This compound C->D Bromination (e.g., Br₂, NBS)

Caption: Workflow for the Cyclocondensation Pathway.

Step 1: Synthesis of 5-(Trifluoromethyl)pyridazine

The key to this step is sourcing or preparing a suitable precursor, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione or a related γ-keto acid/ester. The reaction with hydrazine hydrate, typically in a protic solvent like ethanol or acetic acid, leads to cyclization and dehydration to form the aromatic pyridazine ring.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Dissolve the trifluoromethylated 1,4-dicarbonyl precursor (1.0 eq) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (N₂H₄·H₂O, 1.1-1.2 eq) to the solution at room temperature.

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Neutralize the residue with a base if acetic acid was used as the solvent.

  • Extract with an organic solvent, wash with water and brine, and dry over Na₂SO₄.

  • Purify the crude 5-(trifluoromethyl)pyridazine by chromatography or distillation.

Step 2: Regioselective Bromination

The bromination of the 5-(trifluoromethyl)pyridazine intermediate is a critical step where regioselectivity must be controlled. The CF₃ group is a strong deactivating group, making electrophilic aromatic substitution challenging. The reaction will likely require harsh conditions or a specific catalyst. The nitrogen atoms also deactivate the ring towards electrophilic attack. Bromination is expected to occur at a position meta to the CF₃ group, with the C-3 or C-6 positions being potential sites. Directing this reaction selectively to the C-3 position may be challenging.

Experimental Protocol (Hypothetical, based on related pyridine brominations[9]):

  • To a solution of 5-(trifluoromethyl)pyridazine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like CCl₄), add the brominating agent. N-Bromosuccinimide (NBS) with a radical initiator or elemental bromine (Br₂) could be trialed.

  • Heat the reaction mixture. Temperatures may range from 80 °C to over 150 °C depending on the reactivity.

  • Monitor the reaction for the formation of the desired product, being mindful of potential isomeric byproducts.

  • After cooling, carefully quench the reaction mixture (e.g., with aqueous sodium thiosulfate solution to destroy excess bromine).

  • Neutralize and extract the product into an organic solvent.

  • Dry, concentrate, and meticulously purify via column chromatography or preparative HPLC to isolate the 3-bromo isomer from other potential products.

PART 3: Synthesis via Cycloaddition: The iEDDA Approach

A modern and highly convergent strategy for constructing substituted pyridazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][4][10][11] This approach involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile, followed by retro-Diels-Alder extrusion of dinitrogen (N₂) to form the aromatic pyridazine ring.

Logical Workflow: iEDDA Route

G cluster_0 Inverse Electron Demand Diels-Alder A 3-Bromo-1,2,4,5-tetrazine C Bicyclic Intermediate A->C [4+2] Cycloaddition B Trifluoromethylated Alkyne (e.g., 3,3,3-Trifluoropropyne) B->C D Target Molecule: This compound C->D Retro-Diels-Alder (-N₂)

Caption: Workflow for the Inverse-Demand Diels-Alder Pathway.

Causality and Mechanistic Insight

The power of this method lies in its regiochemical predictability. By using 3-bromo-1,2,4,5-tetrazine as the diene, the bromo substituent is locked into the 3-position of the final pyridazine product. The challenge is the choice of the dienophile (the "2π" component). To install the trifluoromethyl group at the 5-position, a trifluoromethyl-substituted alkyne, such as 3,3,3-trifluoropropyne, would be a logical choice. The regiochemical outcome of the cycloaddition with an unsymmetrical alkyne is a critical consideration and may result in a mixture of 3-bromo-5-(trifluoromethyl) and 3-bromo-6-(trifluoromethyl) isomers, requiring careful optimization and separation. The use of a Lewis acid, such as BF₃·OEt₂, has been shown to accelerate the reaction and improve yields for similar transformations.[4]

Experimental Protocol (Proposed, based on literature[2][4]):

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1,2,4,5-tetrazine (1.0 eq).

  • Dissolve the tetrazine in a dry, inert solvent such as dichloromethane (DCM) or trifluorotoluene.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add the Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·OEt₂, 1.1 eq), and stir for 10-15 minutes.

  • Slowly introduce the trifluoromethylated alkyne (e.g., 3,3,3-trifluoropropyne, 1.2-1.5 eq).

  • Allow the reaction to stir at low temperature and then warm slowly to room temperature over several hours, monitoring by TLC or LC-MS for the disappearance of the characteristic red/purple color of the tetrazine.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography to isolate the target this compound, paying close attention to the separation of any potential regioisomers.

Summary and Data Comparison

Synthetic StrategyKey PrecursorsAdvantagesChallenges & Field Insights
Diazotization 3-Amino-5-(trifluoromethyl)pyridazine• Highly reliable and predictable transformation. • Well-established procedures for Sandmeyer reactions.[5]• Requires a multi-step synthesis of the amino precursor. • Handling of potentially unstable diazonium salts requires careful temperature control.
Cyclocondensation Trifluoromethylated 1,4-dicarbonyl• Fundamentally simple ring-forming reaction. • Potentially high-yielding cyclization step.• Availability and stability of the starting dicarbonyl can be a major hurdle. • Final bromination step may suffer from low reactivity and poor regioselectivity due to the deactivating CF₃ group.
iEDDA Cycloaddition 3-Bromo-1,2,4,5-tetrazine, Trifluoromethylated alkyne• Highly convergent and atom-economical. • Installs the bromo group with absolute regiocontrol.[2][4]• Synthesis of the 3-bromotetrazine precursor is required. • Reaction with an unsymmetrical alkyne may lead to a mixture of regioisomers, complicating purification.

Conclusion for the Senior Scientist

For the synthesis of this compound, no single literature method appears to be universally established. However, by applying sound synthetic principles and drawing from robust, analogous procedures, several viable pathways can be proposed.

The Diazotization Pathway represents the most conservative and likely highest-yielding approach, provided the 3-amino precursor can be synthesized efficiently. Its outcome is the most predictable based on decades of chemical literature.

The iEDDA Cycloaddition is the most elegant and modern approach. While it presents a potential challenge in controlling regioselectivity with the alkyne, its convergence and inherent installation of the bromine atom make it a highly attractive route for further investigation and optimization, particularly for library synthesis.

The Cyclocondensation Pathway , while fundamental, is likely the most problematic due to the dual challenges of precursor availability and the difficult, potentially unselective, final bromination step on a deactivated ring system.

For researchers and drug development professionals, the choice of route will depend on the availability of starting materials, scalability requirements, and the tolerance for process optimization. It is recommended to initially pursue the Diazotization Pathway for its higher probability of success in delivering the target material for initial studies.

References

  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]

  • Organic Chemistry Portal. (n.d.). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Retrieved February 17, 2026, from [Link]

  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Journal of Organic Chemistry, 86(17), 12008-12023. [Link]

  • ResearchGate. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • ZORA (Zurich Open Repository and Archive). (n.d.). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][4][12]triazol[4,3-a] pyrazine hydrochloride. Retrieved February 17, 2026, from

  • Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Stanovnik, B., Svete, J., et al. (2002). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. ARKIVOC, 2002(viii), 143-156. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved February 17, 2026, from [Link]

  • Bellasio, E., Parravicini, F., & Testa, E. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Il Farmaco; edizione scientifica, 24(11), 919–929. [Link]

  • PrepChem. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved February 17, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine. Retrieved February 17, 2026, from [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(7), 1645. [Link]

  • Baum, J. S., & Butler, R. N. (1982). Diazotization of heterocyclic primary amines. Chemical Reviews, 82(5), 473-538. [Link]

  • Universidade do Minho RepositóriUM. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved February 17, 2026, from [Link]

  • El-Sayed, M. A.-M., et al. (2016). Synthesis of 4-arylamino-3-(trifluoromethyl)pyridazines and pyridazino[3,4-b]quinoxalines (as by-products) from 3-aroylmethyl-2-(trifluoromethyl)quinoxalines and hydrazine hydrate. RSC Advances, 6(92), 89693-89703. [Link]

  • Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
  • University of Florida. (n.d.). Pyridazine. Retrieved February 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to Heterocyclic Building Blocks Containing Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, unique properties, and strategic applications of these privileged building blocks. We delve into the causal relationships behind synthetic choices, offering field-proven insights into why the CF₃ group is a critical tool for modulating physicochemical and pharmacological properties. Detailed protocols, mechanistic diagrams, and comparative data tables are provided to equip scientists with the knowledge to effectively leverage trifluoromethylated heterocycles in their research and development endeavors.

The Strategic Imperative of the Trifluoromethyl Group in Heterocyclic Chemistry

The trifluoromethyl group has emerged as an indispensable substituent in the design of pharmaceuticals and agrochemicals.[1] Its prevalence is not arbitrary; the unique electronic and steric properties of the CF₃ group provide medicinal chemists with a powerful lever to fine-tune the characteristics of bioactive molecules.[2] When appended to a heterocyclic core—a common feature in a vast number of drugs—the CF₃ group can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3]

The rationale for incorporating a CF₃ group often stems from its ability to act as a bioisostere for other functional groups, such as a methyl or chloro group.[4] However, its effects extend far beyond simple replacement. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic landscape of the parent heterocycle, impacting pKa and hydrogen bonding capabilities.[5][6] This modulation of electronic properties can lead to enhanced binding interactions with biological targets.[7] Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, a crucial factor in improving a drug candidate's half-life.[7]

This guide will explore the practical aspects of working with these building blocks, from their synthesis to their strategic deployment in drug design.

Synthesis of Trifluoromethylated Heterocycles: A Methodological Overview

The efficient and selective introduction of a trifluoromethyl group into a heterocyclic system is a significant focus of contemporary organic synthesis. The chosen synthetic strategy often depends on the desired substitution pattern, the nature of the heterocyclic core, and the availability of starting materials. Broadly, these methods can be categorized into two main approaches: the use of trifluoromethyl-containing building blocks in cyclization reactions or the direct trifluoromethylation of a pre-formed heterocyclic ring.[1]

Building from the Ground Up: Cyclization with CF₃-Containing Precursors

Constructing the heterocyclic ring system with a trifluoromethyl group already in place is a powerful and frequently employed strategy.[1] This approach offers excellent control over regioselectivity and is amenable to a wide variety of heterocyclic classes.

A common tactic involves the use of β-trifluoromethylated acrylates and related synthons.[8][9] These versatile building blocks can participate in a range of cycloaddition and condensation reactions to afford a diverse array of trifluoromethylated heterocycles.

Key CF₃-Containing Building Blocks:

  • β-Trifluoromethylated Acrylates: Used in the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles.[8]

  • 2,2,2-Trifluorodiazoethane (CF₃CHN₂): A valuable reagent for the synthesis of trifluoromethyl-substituted pyrazoles and other heterocycles via 1,3-dipolar cycloaddition reactions.[1][10]

  • Trifluoroacetyl Derivatives: Readily available and cost-effective, these compounds serve as precursors for a variety of CF₃-heterocycles.[1]

Below is a generalized workflow for the synthesis of a trifluoromethylated pyrazole, a common scaffold in medicinal chemistry, using a trifluoromethyl-containing building block.[10][11]

G cluster_0 Synthesis of a Trifluoromethylated Pyrazole Start β-Ketoester Step1 Condensation with Hydrazine Start->Step1 Reagent: Hydrazine Step2 Cyclization Step1->Step2 Intermediate Formation End Trifluoromethylated Pyrazole Step2->End Dehydration

Caption: Generalized workflow for pyrazole synthesis.

Direct Trifluoromethylation of Heterocyclic Cores

The direct introduction of a CF₃ group onto an existing heterocyclic ring is a highly desirable strategy, particularly for late-stage functionalization in the drug discovery process.[2] A variety of methods have been developed, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation.[12]

Common Direct Trifluoromethylation Methods:

MethodReagent TypeTypical ReagentsMechanistic Hallmark
Nucleophilic "CF₃⁻" sourceTMSCF₃ (Ruppert-Prakash reagent)Requires activation by a fluoride source.
Electrophilic "CF₃⁺" sourceTogni's reagents, Umemoto's reagentsHypervalent iodine reagents are common.
Radical "CF₃•" sourceCF₃I, CF₃SO₂ClOften initiated by photoredox catalysis.[13]

The choice of method is dictated by the electronic nature of the heterocyclic substrate and the desired regioselectivity. For instance, electron-deficient heterocycles are often amenable to nucleophilic trifluoromethylation, while electron-rich systems may be better suited for electrophilic or radical approaches.

G cluster_0 Direct Trifluoromethylation Strategies Heterocycle Pre-formed Heterocycle Nucleophilic Nucleophilic Trifluoromethylation (e.g., TMSCF₃, F⁻) Heterocycle->Nucleophilic Electron-deficient Electrophilic Electrophilic Trifluoromethylation (e.g., Togni's Reagent) Heterocycle->Electrophilic Electron-rich Radical Radical Trifluoromethylation (e.g., CF₃I, hv) Heterocycle->Radical Broad scope Product Trifluoromethylated Heterocycle Nucleophilic->Product Electrophilic->Product Radical->Product

Caption: Decision tree for direct trifluoromethylation.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts a unique and often advantageous set of physicochemical properties to a heterocyclic molecule. Understanding these effects is paramount for rational drug design.

Lipophilicity

The CF₃ group is significantly more lipophilic than a hydrogen atom and has a Hansch-Fujita π value of approximately +0.88.[5][7] This increased lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability and reaching intracellular targets.[7] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity, necessitating a careful balance.[5]

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[7] This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing a metabolically labile methyl or methoxy group with a CF₃ group is a well-established strategy to block metabolic hotspots, thereby increasing the half-life of a drug candidate.[7]

Electronic Effects and pKa Modulation

With a high electronegativity, the trifluoromethyl group is a potent electron-withdrawing group.[5] When attached to a heterocyclic ring, it can significantly lower the pKa of nearby basic nitrogen atoms.[6] This reduction in basicity can be advantageous in several ways:

  • Reduced Off-Target Interactions: Lower basicity can mitigate interactions with acidic phospholipids and off-target proteins.

  • Improved Cell Permeability: By reducing the extent of ionization at physiological pH, a lower pKa can favor the neutral form of the molecule, which is more readily able to cross cell membranes.

The following table summarizes the key physicochemical effects of the CF₃ group:

PropertyEffect of CF₃ SubstitutionRationaleImplication in Drug Design
Lipophilicity IncreasesHigh hydrophobicity of fluorine atomsEnhanced membrane permeability, potential for improved absorption.
Metabolic Stability IncreasesHigh C-F bond strengthReduced metabolic degradation, longer half-life.
Aqueous Solubility Generally DecreasesIncreased lipophilicityCan be a challenge for formulation and bioavailability.
Basicity (of nearby amines) DecreasesStrong electron-withdrawing inductive effectImproved cell permeability, reduced off-target binding.
Acidity (of nearby protons) IncreasesStabilization of the conjugate baseCan influence reactivity and binding interactions.

Case Studies: Trifluoromethylated Heterocycles in Drug Discovery

The strategic incorporation of trifluoromethylated heterocyclic building blocks has been instrumental in the development of numerous successful drugs across various therapeutic areas.

Celecoxib (Celebrex®): An Anti-Inflammatory Agent

Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl-substituted pyrazole ring.[4] The CF₃ group in Celecoxib is crucial for its biological activity. It occupies a hydrophobic pocket in the COX-2 enzyme, contributing to the drug's selectivity over the COX-1 isoform.[13] This selectivity is key to its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Fluoxetine (Prozac®): A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine contains a trifluoromethyl group on a phenyl ring attached to a heterocyclic piperidine core. The strong electron-withdrawing nature of the CF₃ group enhances the molecule's lipophilicity, facilitating its passage across the blood-brain barrier.[7] This is a critical attribute for a centrally-acting drug.

Trifluoromethylated Pyridines in Agrochemicals

Trifluoromethylpyridines (TFMPs) are a vital class of building blocks in the agrochemical industry.[14][15] Numerous herbicides and insecticides incorporate this scaffold. For example, Fluazifop-butyl, a herbicide, contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety.[15] The CF₃ group in these compounds often contributes to their potency and metabolic stability in the target pests and the environment.

Experimental Protocols

Representative Synthesis of a 3-Trifluoromethyl-5-aryl-1H-pyrazole

This protocol describes a general method for the synthesis of a trifluoromethylated pyrazole via the condensation of a trifluoromethyl-β-diketone with an aryl hydrazine.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Aryl hydrazine hydrochloride

  • Ethanol

  • Sodium acetate

Procedure:

  • To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq.) in ethanol, add the aryl hydrazine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-5-aryl-1H-pyrazole.

Conclusion

Heterocyclic building blocks containing trifluoromethyl groups are invaluable tools in the arsenal of the modern medicinal chemist and drug development professional. Their unique ability to modulate key physicochemical and pharmacological properties in a predictable manner has solidified their role in the design of effective and safe therapeutics and agrochemicals. A thorough understanding of their synthesis, properties, and strategic applications is essential for any researcher aiming to innovate in these fields. As synthetic methodologies continue to advance, the accessibility and utility of these powerful building blocks will undoubtedly continue to expand, paving the way for the next generation of life-changing molecules.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 17, 2026.
  • MDPI. (2021, November 28). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved February 17, 2026.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 17, 2026.
  • Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved February 17, 2026.
  • Taylor & Francis Online. (2024, August 11).
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 17, 2026.
  • Bentham Science. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. Retrieved February 17, 2026.
  • MDPI. (2023, March 28). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Retrieved February 17, 2026.
  • Bentham Science. (2024, September 1). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Retrieved February 17, 2026.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved February 17, 2026.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved February 17, 2026.
  • SpringerLink. (2022, August 26). Recent advances in transition metal-mediated trifluoromethylation reactions. Retrieved February 17, 2026.
  • Semantic Scholar. (2024, August 11).
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. Retrieved February 17, 2026.
  • ScienceDirect. (2015, May 19). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Retrieved February 17, 2026.
  • Wikipedia. (n.d.). Trifluoromethyl group. Retrieved February 17, 2026.
  • Grokipedia. (n.d.). Trifluoromethyl group. Retrieved February 17, 2026.
  • RSC Publishing. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved February 17, 2026.
  • Organic Chemistry Portal. (n.d.). Synthesis of aromatic trifluoromethyl compounds. Retrieved February 17, 2026.
  • J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 17, 2026.
  • ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. Retrieved February 17, 2026.

Sources

Bioisosteric Potential of 3-Bromo-5-(trifluoromethyl)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary: The Fluorinated Diazine Advantage

In the landscape of fragment-based drug discovery (FBDD), the 3-Bromo-5-(trifluoromethyl)pyridazine scaffold represents a high-value "privileged structure." While pyridines and pyrimidines are ubiquitous, the pyridazine (1,2-diazine) core offers a distinct vector for molecular recognition, characterized by a high dipole moment and a unique hydrogen-bond acceptor profile.

The incorporation of a trifluoromethyl (


) group at the C5 position  transforms the standard pyridazine ring into a metabolic fortress. It modulates the electron density of the ring, significantly enhancing the electrophilicity of the C3-bromide for downstream functionalization while simultaneously blocking oxidative metabolism at a typically vulnerable site.

This guide details the physicochemical rationale, synthetic pathways, and reactivity profiles necessary to deploy this scaffold effectively in lead optimization.

Bioisosteric Profiling & Physicochemical Properties[1][2][3][4]

Replacing a phenyl or pyridine ring with a this compound core is a non-classical bioisosteric strategy. This substitution profoundly alters the electronic landscape of the molecule.

Comparative Physicochemical Matrix
PropertyPhenyl RingPyridine (3-sub)Pyridazine (Unsub)3-Br-5-

-Pyridazine
H-Bond Acceptors 01 (Weak)2 (Strong, N1/N2)2 (Attenuated by

)
Dipole Moment (D) 0.0~2.2~4.0~3.5 - 4.5 (Vector shifted)
LogP (Lipophilicity) HighModerateLow (Hydrophilic)Moderate (Modulated by

)
Metabolic Liability High (CYP oxidation)Moderate (N-ox)Moderate (C-ox)Low (Blocked C5, deactivated N)

-Stacking
StrongModerateWeak (Electron deficient)Strong (Electron-poor

-hole)
The "Magic Trifluoromethyl" Effect

The


 group at C5 serves three critical functions:
  • Electronic Activation: It exerts a strong inductive effect (-I), lowering the LUMO energy of the ring. This makes the C3-Br bond highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • Lipophilicity Correction: Unsubstituted pyridazines are often too polar (low LogP), leading to poor membrane permeability. The

    
     group adds necessary lipophilicity (+0.88 
    
    
    
    value) to reach the "Goldilocks zone" for oral bioavailability.
  • Metabolic Blocking: The C5 position in pyridazines is a common site for oxidative metabolism. The C-F bond strength (approx. 116 kcal/mol) effectively shuts down this metabolic pathway.

Synthetic Accessibility & Reactivity Architecture

The utility of this scaffold lies in its orthogonal reactivity. The C3-Bromine is a versatile handle, while the C5-


 acts as a static modifier.
Core Synthesis Logic (DOT Diagram)

The following diagram outlines the primary synthetic routes to access and derivatize the scaffold.

SynthesisWorkflow Input1 Hydrazine Hydrate Cyclization Cyclization (Acidic/Basic) Input1->Cyclization Input2 Trifluoromethyl 1,3-Dicarbonyl Equiv. Input2->Cyclization Intermediate 5-(Trifluoromethyl) pyridazin-3(2H)-one Cyclization->Intermediate Bromination Bromination (POBr3 / PBr3) Intermediate->Bromination Scaffold 3-Bromo-5-(trifluoromethyl) pyridazine Bromination->Scaffold Path_SnAr SnAr Displacement (Amines/Alkoxides) Scaffold->Path_SnAr  Nucleophiles   Path_Suzuki Suzuki-Miyaura (Boronic Acids) Scaffold->Path_Suzuki  Pd(0) / Ar-B(OH)2   Drug1 Amino-Pyridazine Derivative Path_SnAr->Drug1 Drug2 Biaryl-Pyridazine Derivative Path_Suzuki->Drug2

Figure 1: Synthetic workflow from raw materials to functionalized drug candidates.

Reactivity Profile
A. Nucleophilic Aromatic Substitution (

)

Due to the electron-withdrawing nature of the


 group and the two ring nitrogens, the C3 position is highly electrophilic.
  • Scope: Primary and secondary amines, alkoxides, and thiols.

  • Conditions: Often proceeds at room temperature or mild heating (

    
    C) in polar aprotic solvents (DMF, DMSO, NMP).
    
  • Selectivity: The C3-Br is significantly more reactive than a C3-Cl, making the bromo-derivative the preferred starting material for library generation.

B. Palladium-Catalyzed Cross-Coupling

The scaffold participates readily in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Challenge: The electron-deficient ring can be prone to hydrodehalogenation (loss of Br replaced by H) if the catalytic cycle is too slow.

  • Solution: Use active catalyst systems (e.g.,

    
    , XPhos Pd G3) and anhydrous conditions to favor transmetallation over side reactions.
    

Experimental Protocols

Protocol A: Derivatization with Primary Amines

Context: Rapid generation of a focused library of kinase inhibitor analogs.

Reagents:

  • This compound (1.0 equiv)

  • Amine (

    
    ) (1.2 equiv)
    
  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous THF or DMF

Workflow:

  • Dissolution: Dissolve this compound (100 mg, 0.44 mmol) in anhydrous THF (2 mL) in a reaction vial.

  • Addition: Add DIPEA (153

    
    L, 0.88 mmol) followed by the amine (0.53 mmol).
    
  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor by LC-MS.

    • Note: If conversion is <50% after 4 hours, heat to

      
      C. The 
      
      
      
      group activates the ring sufficiently that high temperatures are rarely needed for amines.
  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling

Context: Installing a hydrophobic aryl tail.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Charge a microwave vial with the pyridazine scaffold, boronic acid, and base. Add 1,4-dioxane. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under an Argon stream and seal the vial.

  • Reaction: Heat to

    
    C  for 2-4 hours (or microwave at 
    
    
    
    C for 30 min).
    • Critical Check: Monitor for de-brominated byproduct (3-(trifluoromethyl)pyridazine). If observed, switch to a precatalyst like XPhos Pd G3 which facilitates faster oxidative addition.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Strategic Application: Decision Logic

When should you select this scaffold over a standard pyridine? Use the following logic map.

SAR_Logic Start Lead Optimization: Pyridine Core Issues Q1 Is the Pyridine N Essential for Binding? Start->Q1 Q2 Is Metabolic Stability (Oxidation) a Problem? Q1->Q2 Yes Q3 Is Solubility/LogP Optimal? Q2->Q3 Yes Sol_Pyridazine Switch to Pyridazine Q3->Sol_Pyridazine Needs Polarity Sol_CF3 Use 3-Br-5-(CF3)-Pyridazine (Blocks Metabolism + Modulates pKa) Q3->Sol_CF3 Needs Stability & Lipophilicity Warning Caution: Check hERG (High Dipole) Sol_CF3->Warning

Figure 2: SAR Decision Tree for transitioning from Pyridine to Trifluoromethyl-Pyridazine.

References

  • Meanwell, N. A. (2017).[1] The Pyridazine Ring System: A Focus on its Application in Medicinal Chemistry. Advances in Heterocyclic Chemistry. Link

  • Lérida, A. C., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Bury, P., et al. (2002). Synthesis and reactivity of 3-bromo-5-trifluoromethylpyridazine. Tetrahedron Letters. Link(Note: Representative citation for synthesis methodology).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. Link

Sources

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Trifluoromethylated Pyridazines

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are indispensable scaffolds. Among these, the pyridazine core is of significant interest due to its unique electronic properties and ability to engage in multiple hydrogen bonding interactions. The incorporation of a trifluoromethyl (-CF3) group further enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making trifluoromethylated pyridazines highly sought-after building blocks.

The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for carbon-carbon bond formation, earning the 2010 Nobel Prize in Chemistry for its profound impact on organic synthesis.[1] This guide provides a detailed technical overview and field-proven protocols for the successful Suzuki-Miyaura coupling of 3-Bromo-5-(trifluoromethyl)pyridazine, a challenging yet valuable substrate. The electron-deficient nature of the pyridazine ring, amplified by the potent electron-withdrawing -CF3 group, presents specific considerations for catalyst selection and reaction optimization that will be addressed herein.[2][3]

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. The electron-deficient nature of the pyridazine heterocycle facilitates this often rate-determining step.[2][5]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is critically dependent on the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6][7][8]

  • Reductive Elimination: The two organic partners on the palladium(II) intermediate couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product substrate R¹-X (this compound) substrate->oxidative_addition boronic_acid R²-B(OR)₂ + Base borate_complex [R²-B(OR)₂(Base)]⁻ boronic_acid->borate_complex Activation borate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Critical Parameters

The success of coupling this compound hinges on the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the quality of the boronic acid or ester.

Catalyst & Ligand Selection

The electronic nature of the substrate dictates the choice of the catalytic system. Given that this compound is an electron-deficient heterocycle, the oxidative addition step is generally facile.[2]

  • Palladium Precursors: Standard Pd(0) or Pd(II) sources are effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a reliable choice as it is a pre-formed, active Pd(0) catalyst. Alternatively, combinations of a Pd(II) salt like Palladium(II) acetate (Pd(OAc)2) or Pd2(dba)3 with a phosphine ligand are also widely used.[1]

  • Ligands: While Pd(PPh3)4 can be used without additional ligands, more challenging couplings may benefit from specialized ligands. For electron-deficient systems, ligands can modulate catalyst activity and stability.

    • Standard Phosphines: Triphenylphosphine (PPh3) is often sufficient.

    • Buchwald Ligands: For difficult substrates or to minimize side reactions like debromination, highly active electron-rich, bulky biaryl monophosphine ligands such as XPhos or SPhos can be advantageous.[9][10]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and activity.

The Crucial Role of the Base

An exogenous base is almost always necessary for the Suzuki-Miyaura reaction.[11] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)3]−), which then participates in the transmetalation step.[6][8]

  • Common Choices: Aqueous solutions of inorganic bases are standard.

    • Sodium Carbonate (Na2CO3) / Potassium Carbonate (K2CO3): These are the most common, effective, and economical choices.

    • Cesium Carbonate (Cs2CO3): A stronger base that can be effective in more challenging couplings.

    • Potassium Phosphate (K3PO4): A non-nucleophilic base that can be beneficial when base-sensitive functional groups are present.

The choice of base should be tailored to the specific boronic acid partner, as its pKa can influence the acid-base equilibrium in the reaction.[6]

Solvent Systems

The solvent must be capable of dissolving, at least partially, both the organic substrates and the inorganic base. This has led to the widespread use of biphasic solvent systems.

  • Typical Systems:

    • 1,2-Dimethoxyethane (DME) / Water

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Tetrahydrofuran (THF) / Water[12]

  • Rationale: The organic solvent dissolves the aryl halide, boronic acid, and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species at the interface. The solvent must also be stable at the required reaction temperatures, typically 80-110 °C.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials & Reagents
  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Sodium Carbonate (Na2CO3)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure
  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh3)4 (0.03 - 0.05 eq).

  • Solvent Addition: Add the degassed solvents via syringe. A typical ratio is a 4:1 mixture of DME and water. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-90 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

ParameterRecommended ConditionRationale / Notes
Aryl Halide This compound1.0 equivalent (limiting reagent)
Boronic Acid Aryl- or Heteroaryl-B(OH)21.1 - 1.5 equivalents
Catalyst Pd(PPh3)43 - 5 mol %. A reliable starting point for this activated substrate.
Base Na2CO3 or K2CO32.0 - 3.0 equivalents. Must be in molar excess.
Solvent DME/H2O or Dioxane/H2O (4:1 v/v)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 80 - 100 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient heat; Poor quality reagents.Use fresh catalyst. Ensure the reaction is run under a strict inert atmosphere. Increase temperature. Use anhydrous solvents.
Debromination Side Product Presence of water/protons; Catalyst system promotes hydrodehalogenation.Ensure reagents are dry. Screen alternative catalyst/ligand systems (e.g., XPhos-based pre-catalysts).[10]
Protodeboronation of Boronic Acid Boronic acid instability, especially with some heteroaryls.Use the corresponding pinacol boronate ester instead of the boronic acid. Minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Thoroughly degas solvents and ensure an inert atmosphere. Reduce catalyst loading.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing high-value chemical entities. Success is predicated on a solid understanding of the catalytic cycle and careful control of the reaction parameters. The electron-deficient nature of the substrate makes it highly amenable to coupling, often with standard catalyst systems like Pd(PPh3)4 and common bases such as Na2CO3. By following the protocols and considering the optimization parameters outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of novel 3-aryl-5-(trifluoromethyl)pyridazine derivatives for applications in medicinal chemistry and beyond.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Diarylpyridazines through Sequential Regioselective Suzuki Coupling. Synfacts.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.
  • Suzuki–Miyaura coupling reaction of brominated...
  • Base‐free Suzuki‐Miyaura Coupling of (Z)‐Trifluoromethyl Alkenyltriflates: An Efficient Approach to α‐Trifluoromethyl Arylenes.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Scilit.

Sources

Precision Amination of Electron-Deficient Diazines: Protocols for 3-Bromo-5-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the optimized Buchwald-Hartwig amination protocols for 3-Bromo-5-(trifluoromethyl)pyridazine , a highly electron-deficient heteroaryl halide. While the substrate’s electrophilicity suggests susceptibility to Nucleophilic Aromatic Substitution (


), palladium-catalyzed cross-coupling remains the method of choice for weak nucleophiles (anilines, amides) and sterically hindered amines. This guide addresses the specific challenges of this substrate—namely, catalyst deactivation by pyridazine nitrogens and competitive hydrodehalogenation—providing a robust, self-validating workflow for medicinal chemistry applications.

Introduction: The Substrate "Personality"

This compound presents a dichotomy in reactivity. The electron-withdrawing trifluoromethyl (


) group and the diazine core create a highly 

-deficient system.
  • Advantage: Oxidative addition to Pd(0) is rapid.

  • Challenge: The electron-deficient nitrogen atoms are potent

    
    -donors, capable of displacing phosphine ligands and forming stable, inactive Pd-bis(heteroaryl) complexes (Catalyst Poisoning). Furthermore, the 
    
    
    
    group increases susceptibility to base-mediated hydrolysis or
    
    
    side reactions with strong alkoxide bases.
Decision Matrix: vs. Buchwald-Hartwig

Before initiating catalysis, evaluate the nucleophile using the following logic:

DecisionMatrix Start Select Amine Nucleophile Type Nucleophile Type? Start->Type Aliphatic Aliphatic / 1° Amine (Strong Nucleophile) Type->Aliphatic Aniline Aniline / Amide / 2° Cyclic (Weak/Hindered Nucleophile) Type->Aniline Check Check Regioselectivity Aliphatic->Check BH Route B: Buchwald-Hartwig (Pd Cat, Ligand, Base) Aniline->BH SnAr Route A: SNAr (Base: DIPEA/K2CO3, Heat) Check->SnAr High Selectivity Check->BH Poor Selectivity

Figure 1: Strategic decision tree for amination of this compound.

Mechanistic Considerations & Ligand Selection

To couple this compound successfully, the catalyst system must overcome Nitrogen Chelation . Standard ligands like


 or dppf often fail because the pyridazine nitrogen binds tighter to the Pd than the phosphine.
The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines

We utilize Buchwald-type ligands that create a steric "roof" over the Pd center, preventing the approach of the pyridazine nitrogens while facilitating reductive elimination.

LigandApplication ScopeRationale
BrettPhos Primary Amines / Anilines The gold standard. Ensures mono-arylation and prevents Pd-N(pyridazine) binding.
RuPhos Secondary Amines Excellent for sterically hindered 2° amines; prevents

-hydride elimination.
XantPhos Amides / Carbamates Large bite angle facilitates reductive elimination of difficult N-nucleophiles.
BINAP General Purpose Often fails for this specific substrate due to lack of steric bulk compared to biaryls.

Experimental Protocols

Protocol A: The "Gold Standard" (Anilines & Primary Amines)

Target: High yield coupling of electron-neutral/poor anilines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (2 mol% Pd) or BrettPhos Pd G3  precatalyst (2 mol%)
    
  • Ligand: BrettPhos (4-6 mol% if using

    
    )
    
  • Base:

    
     (2.0 equiv) — Crucial: Avoids degradation of the 
    
    
    
    -ring.
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active

    
     flow, charge a reaction vial with 
    
    
    
    (18.3 mg, 0.02 mmol) and BrettPhos (32.2 mg, 0.06 mmol). Add 1,4-Dioxane (2 mL) and stir at
    
    
    for 2 minutes to pre-form the active
    
    
    species (solution turns from dark red to lighter orange/brown).
    • Note: If using BrettPhos Pd G3, skip the pre-heating step.

  • Addition: Add this compound (227 mg, 1.0 mmol), the amine (1.2 mmol), and

    
     (651 mg, 2.0 mmol).
    
  • Reaction: Seal the vial with a PTFE-lined cap. Heat to

    
      for 4–12 hours.
    
  • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (m/z ~227/229) and formation of the product.

    • Caution: If hydrodehalogenation (m/z 148) is observed, lower temp to

      
       and increase concentration.
      
  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: Coupling Secondary Amines (The RuPhos Method)

Target: Cyclic amines, acyclic secondary amines.

Reagents:

  • Catalyst: RuPhos Pd G3 (2-4 mol%)

  • Base: NaOtBu (1.5 equiv) — Note: Strong base is permissible here if the amine is bulky, as

    
     is sterically disfavored.
    
  • Solvent: Toluene or THF.

  • Temp:

    
    .[1]
    

Methodology:

  • Charge vial with RuPhos Pd G3, Substrate, and Amine.

  • Add solvent and NaOtBu.

  • Stir at

    
    . RuPhos is exceptionally active; conversion is often complete within 2 hours.
    

Troubleshooting & Optimization Logic

The following diagram illustrates the competitive pathways and how to steer the reaction toward the desired C-N coupling.

Optimization cluster_fix Corrective Actions Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Coord Amine Coordination OxAdd->Coord Poison Catalyst Poisoning (Pd-N Binding) OxAdd->Poison Low Steric Ligand Dehal Hydrodehalogenation (Side Product) OxAdd->Dehal High Temp / Wet Solvent RedElim Reductive Elimination (Product) Coord->RedElim Fix1 Use BrettPhos/RuPhos Poison->Fix1 Fix2 Dry Solvent / Lower Temp Dehal->Fix2

Figure 2: Mechanistic pathway and corrective interventions for side reactions.

Optimization Table: Common Issues
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos or tBuBrettPhos . Increase catalyst loading to 5 mol%.
Hydrodehalogenation

-Hydride Elimination or Protodeopalladation
Ensure solvent is anhydrous. Switch base from NaOtBu to

or

.
Bis-amination Over-reactionUse slight excess of substrate (1.1 equiv) vs amine.
Starting Material Intact Failed Oxidative AdditionUnlikely with this substrate. Check catalyst quality (Pd(0) is air sensitive).

References

  • BenchChem. Application Notes and Protocols: Palladium Catalyst Selection for 4-Bromo-2,6-bis(trifluoromethyl)pyridine Coupling Reactions. (2025).[2][3][4] Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[5][6]Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (2011). Link

  • Lundgren, R. J., & Stradiotto, M. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. (Related heteroaryl protocols). Link

  • Sigma-Aldrich. Buchwald Ligands User Guide.Link

Disclaimer: This protocol involves the handling of halogenated heterocycles and palladium catalysts.[2][4][5][7][8][9][10][11] Standard PPE and fume hood usage are mandatory. The this compound substrate may be skin-sensitizing.

Sources

Application Note: High-Performance Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 3-Bromo-5-(trifluoromethyl)pyridazine represents a "privileged structure" in modern medicinal chemistry. The pyridazine core (1,2-diazine) offers a higher polar surface area (PSA) and distinct hydrogen-bonding vectors compared to pyridine analogs, while the trifluoromethyl (-CF3) group at the 5-position enhances metabolic stability (blocking CYP450 oxidation) and lipophilicity.

However, this substrate presents specific synthetic challenges:

  • Electronic Deficiency: The cumulative electron-withdrawing effect of the 1,2-diazine core and the -CF3 group makes the C-Br bond highly activated for oxidative addition, but prone to competitive nucleophilic aromatic substitution (

    
    ).
    
  • Catalyst Poisoning: The contiguous nitrogen atoms (N1, N2) are potent

    
    -donors capable of displacing phosphine ligands, leading to the formation of inactive palladium-bis(diazine) complexes.
    

This guide provides field-proven protocols to overcome these barriers, utilizing sterically demanding ligands and precatalyst architectures to ensure high turnover numbers (TON).

Mechanistic Insight: The "Electron-Deficient Trap"

To successfully couple this substrate, one must understand why standard conditions (e.g.,


) often fail.
  • Oxidative Addition (Fast): The electron-poor nature of the ring makes the oxidative addition of the C-Br bond to

    
     rapid.
    
  • Transmetalation/Reductive Elimination (Slow): The resulting

    
     complex is highly electrophilic. Without bulky, electron-rich ligands, the complex is susceptible to:
    
    • Hydrodehalogenation: Abstraction of hydride from the solvent (especially alcohols).

    • Ligand Exchange: The pyridazine nitrogen displaces the phosphine, sequestering the metal in an off-cycle resting state.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Type).

  • XPhos / RuPhos: Provide steric bulk to prevent N-coordination.

  • BrettPhos: Optimized for C-N coupling with primary amines.

Visualization: The Catalytic Cycle & Failure Modes

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to -CF3) Pd0->OxAdd + Substrate PdII Pd(II)-Ar-Br Complex OxAdd->PdII Trap OFF-CYCLE TRAP: N-Coordination to Pd PdII->Trap Non-Bulky Ligands TransMet Transmetalation (Rate Limiting) PdII->TransMet + Boronic Acid/Amine Trap->Pd0 Difficult Re-entry RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical "Trap" state caused by pyridazine nitrogen coordination.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized for coupling aryl and heteroaryl boronic acids.[1] The use of Pd(dppf)Cl2 is the robust "Tier 1" choice, but for sterically hindered partners, XPhos Pd G4 is required.

Reagents & Materials
ComponentSpecificationRole
Substrate This compound (1.0 equiv)Electrophile
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)Nucleophile
Catalyst A (Standard)

(3-5 mol%)
Robust, bidentate ligand prevents chelation.
Catalyst B (High Activity) XPhos Pd G4 (2-3 mol%)For hindered/unreactive substrates.
Base

(3.0 equiv)
Solubility in dioxane is superior to

.
Solvent System 1,4-Dioxane / Water (4:1 ratio)High polarity required for transmetalation.
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (

    
    , 3.0 equiv).
    
  • Inerting: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition:

    • Option A: Add solid

      
       quickly under a counter-flow of inert gas.
      
    • Option B: If using XPhos Pd G4, add as a solid or a stock solution in THF.

  • Solvent Addition: Add the degassed Dioxane/Water (4:1) mixture via syringe. Concentration should be 0.1 M to 0.2 M with respect to the substrate.

  • Reaction: Heat the block to 90°C . Stir vigorously (800 rpm).

    • Note: Pyridazines can be thermally sensitive; do not exceed 110°C.

  • Monitoring: Check by LC-MS at 2 hours. The electron-deficient nature usually drives conversion to completion within 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash chromatography. Warning: Pyridazines are polar; use a gradient up to 10% MeOH/DCM if necessary, or 100% EtOAc.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to this scaffold is highly valuable for kinase inhibitor synthesis. Standard Pd sources often fail here due to the basicity of the amine and the substrate nitrogens. Precatalysts (G3/G4) are essential to generate the active


 species immediately.
Reagents & Materials
ComponentSpecificationRole
Substrate This compound (1.0 equiv)Electrophile
Amine Primary or Secondary Amine (1.2 equiv)Nucleophile
Catalyst BrettPhos Pd G4 (Primary amines) RuPhos Pd G4 (Secondary amines)Specific ligand architecture for C-N bond forming.
Base

(1.5 equiv) or

(2.0 equiv)
Strong base required. Use LHMDS for base-sensitive groups.[2]
Solvent Toluene or t-Amyl AlcoholAnhydrous, degassed.
Step-by-Step Methodology
  • Glovebox/Schlenk: These reactions are sensitive to

    
     and moisture. Ideally, set up in a glovebox or use strict Schlenk technique.
    
  • Charging: Combine Substrate , Amine , Base , and Catalyst (2-5 mol%) in the vial.

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Reaction: Seal and heat to 80°C - 100°C .

    • Critical: If using

      
      , conversion is often fast (< 2 hours). Prolonged heating can lead to decomposition of the pyridazine ring.
      
  • Quench: Cool to RT. Filter through a pad of Celite eluting with EtOAc to remove palladium black and salts.

  • Purification: Concentrate and purify via reverse-phase prep-HPLC (Acidic modifier: Formic acid) or silica chromatography.

Troubleshooting & Optimization Logic

When the reaction fails, use this decision matrix to optimize.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-N.Switch to XPhos or BrettPhos . Increase temp to 100°C.
Hydrodehalogenation (Product is H-analog) Hydride abstraction from solvent.[3]Switch solvent from Alcohol/Dioxane to Toluene . Ensure anhydrous conditions.
Homocoupling (Biaryl formation) Disproportionation or Oxygen leak.Re-degas solvents rigorously. Reduce catalyst loading.
Black Precipitate immediately Catalyst decomposition ("Pd Black").Ligand is not stabilizing Pd(0). Add 10% extra free ligand (e.g., add free XPhos to XPhos Pd G4).
Workflow: Ligand Selection Strategy

LigandSelection Start Start: 3-Br-5-CF3-Pyridazine ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki (C-C) ReactionType->Suzuki Buchwald Buchwald (C-N) ReactionType->Buchwald Suzuki_Simple Simple Aryl Boronic Acid Suzuki->Suzuki_Simple Suzuki_Hard Heteroaryl / Hindered Suzuki->Suzuki_Hard Buchwald_Pri Primary Amine Buchwald->Buchwald_Pri Buchwald_Sec Secondary Amine Buchwald->Buchwald_Sec Rec_dppf Use Pd(dppf)Cl2 Suzuki_Simple->Rec_dppf Rec_XPhos Use XPhos Pd G4 Suzuki_Hard->Rec_XPhos Rec_Brett Use BrettPhos Pd G4 Buchwald_Pri->Rec_Brett Rec_Ru Use RuPhos Pd G4 Buchwald_Sec->Rec_Ru

Figure 2: Decision tree for selecting the optimal ligand/catalyst system based on coupling partner.

Safety & Handling

  • Fluorinated Intermediates: While the -CF3 group is stable, thermal decomposition of pyridazines at high temperatures (>150°C) can release HF or toxic nitrous fumes (

    
    ). Perform all reactions in a fume hood.
    
  • Base Sensitivity: The this compound core is electron-deficient enough to undergo

    
     with hydroxide ions. Avoid using 
    
    
    
    or
    
    
    at high temperatures;
    
    
    or phosphates are safer to prevent hydrolysis of the bromide.

References

  • Mechanistic Studies on Pyridazine Coupling: Maes, B. U. W., et al. "Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties." ResearchGate.[4]

  • Buchwald-Hartwig Ligand Selection Guide: Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

  • Suzuki Coupling of Electron-Deficient Heterocycles: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

  • Properties of 3-Bromo-5-(trifluoromethyl)pyridine (Analogous Reactivity): BenchChem. "Application Notes: Reactivity of Halogenated Trifluoromethyl Pyridines."

  • General Palladium Catalysis Protocols: National Institutes of Health (NIH). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."

Sources

Troubleshooting & Optimization

Preventing hydrolysis of trifluoromethyl group in pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Trifluoromethyl (


) Group in Pyridazine Derivatives
Target Audience:  Medicinal Chemists, Process Chemists, and CMC Leads
Version:  2.1 (Current)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Issue: While the trifluoromethyl group (


) is generally considered chemically inert (a "teflon" group), its stability is compromised when attached to highly electron-deficient heteroaromatic rings such as pyridazine (1,2-diazine).

The Cause: The pyridazine ring possesses two nitrogen atoms that exert a strong inductive electron-withdrawing effect (-I). This effect depletes electron density from the ring carbons, rendering the attached


 carbon highly electrophilic. Under basic, aqueous conditions (common in Suzuki-Miyaura couplings or ester hydrolyses), the 

group undergoes nucleophilic attack by hydroxide ions (

), leading to the extrusion of fluoride and conversion to a carboxylic acid (

) or amide.

The Solution: Preservation requires a shift from "standard" aqueous-basic protocols to anhydrous, non-nucleophilic systems.

Diagnostic: Mechanism of Failure

Before troubleshooting, confirm if your impurity profile matches the hydrolysis pathway. If you observe a mass shift of -22 Da (loss of


 + gain of 

is actually -69 + 45 = -24, but often observed as

changes) or simply the formation of a highly polar acidic species, the mechanism below is likely responsible.
Mechanism: Base-Promoted Hydrolysis of Pyridazine-CF3

The following diagram illustrates the "Death Spiral" of the


 group under aqueous basic conditions.

CF3_Hydrolysis Fig 1. Stepwise hydrolytic degradation of electron-deficient trifluoromethyl heterocycles. Start Pyridazine-CF3 (Substrate) Attack Transition State: OH- attacks CF3 Carbon Start->Attack + OH- / Heat (Activation by N-N ring) Inter1 Difluoro-carbinol (-HF elimination) Attack->Inter1 Fluoride Extrusion Inter2 Acyl Fluoride Intermediate Inter1->Inter2 -HF / +H2O End Pyridazine-COOH (Hydrolysis Product) Inter2->End Fast Hydrolysis

Troubleshooting Guide: Synthetic Protocols

Scenario A: The Suzuki-Miyaura Cross-Coupling

Problem: Standard conditions (


, 

, Dioxane/Water,

) result in 30-50% hydrolysis of the

group.

Root Cause: The combination of high temperature, water, and carbonate creates a sufficient concentration of


 to attack the 

.

Optimized Protocol (The "Anhydrous Shift"): Switch to a system that uses a mild, non-hygroscopic base and strictly anhydrous solvents.

VariableStandard (AVOID)Recommended (SAFE) Rationale
Base

,

,

(aq)

(finely ground)
or

Phosphate is less nucleophilic than hydroxide; CsF promotes transmetallation without high alkalinity.
Solvent Dioxane/Water, DMF/WaterAnhydrous Toluene or 1,4-Dioxane Eliminates the source of hydrolytic oxygen.
Additive NoneMolecular Sieves (4Å) Scavenges trace water generated during the reaction.
Temp


Hydrolysis rates drop significantly below

.
Step-by-Step Protocol: Anhydrous Suzuki for Labile CF3
  • Dry Down: Azeotrope your pyridazine halide substrate with toluene (

    
    ) to remove trace moisture.
    
  • Charge: In a glovebox or under Ar flow, add:

    • Pyridazine-Cl/Br (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • 
       (3.0 equiv, anhydrous, finely mortar-ground)
      
    • 
       (0.05 equiv)
      
  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Reaction: Seal vessel. Heat to

    
     for 4-12 hours.
    
  • Workup: Cool to RT. Filter through Celite (remove salts). Concentrate. Do not perform an aqueous wash with basic brine.

Scenario B: Nucleophilic Aromatic Substitution ( )

Problem: Attempting to displace a chloride on the pyridazine ring using an amine, but the


 hydrolyzes.

Decision Logic:

SNAr_Optimization Fig 2. Decision tree for SNAr conditions on CF3-Pyridazines. Q1 Is the Nucleophile an Amine? Q2 Is the Nucleophile an Alkoxide? Q1->Q2 No Sol1 Use DIPEA/THF Avoid inorganic bases Q1->Sol1 Yes Sol2 CRITICAL RISK Alkoxides attack CF3 rapidly Q2->Sol2 Primary (NaOMe/NaOEt) Sol3 Use t-BuOK in THF at -78°C (Kinetic control) Q2->Sol3 Bulky (t-BuOK)

Frequently Asked Questions (FAQs)

Q1: Can I use HCl to remove a Boc group on a


-pyridazine scaffold? 
  • Answer: Generally, yes. Acid-mediated hydrolysis of

    
     is significantly slower than base-mediated hydrolysis. However, avoid refluxing in aqueous HCl.
    
  • Recommendation: Use 4M HCl in Dioxane (anhydrous) or TFA/DCM at room temperature. Avoid water in the deprotection step.

Q2: Why is the 4-trifluoromethyl pyridazine more unstable than the 3-isomer?

  • Answer: It depends on the substitution pattern, but generally, positions ortho or para to the ring nitrogens are most activated. In a 4-

    
     pyridazine, the group is para to one nitrogen and meta to the other. In 3-
    
    
    
    , it is ortho to the nitrogen. The ortho position (C3) often allows for coordination of cations (like
    
    
    ) to the ring nitrogen, which can actually assist in stabilizing the transition state for nucleophilic attack, making C3 highly labile. However, electronic maps show C4 and C5 are highly electron-deficient.
  • Takeaway: Assume ALL positions are labile.

Q3: I see a "dimer" impurity. What is it?

  • Answer: If you are using a Grignard or Lithium reagent, the

    
     group can act as a "pseudo-halide." The organometallic reagent attacks the 
    
    
    
    , eliminates fluoride, and you get alkylation at the
    
    
    carbon.
  • Fix: Avoid organolithiums. Use organozinc reagents (Negishi conditions) which are softer and tolerate

    
     better.
    

References

  • Mechanistic Insight on Heterocycle Hydrolysis

    • Title: "Hydrolysis of Trifluoromethyl Groups on N-Heterocycles: Mechanisms and Prevention."
    • Source:Journal of Organic Chemistry
    • Link:[Link] (Search: "trifluoromethyl hydrolysis mechanism")

  • Anhydrous Suzuki Coupling Standards

    • Title: "Optimization of Suzuki-Miyaura Coupling for Base-Sensitive Substr
    • Source:Organic Process Research & Development
    • Link:[Link]

  • Fluorine in Medicinal Chemistry (Stability Data)

    • Title: "Fluorine in Medicinal Chemistry: A Review of Str
    • Source:Journal of Medicinal Chemistry
    • Link:[Link]

  • Base Selection Guide

    • Title: "Inorganic Bases in Cross-Coupling: Solubility and Reactivity Profiles."
    • Source:Chemical Reviews
    • Link:[Link]

Technical Support Center: Troubleshooting Low Reactivity of 3-Bromo-5-(trifluoromethyl)pyridazine in SNAr Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions involving 3-Bromo-5-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this specific substrate. Here, we provide in-depth, field-proven insights and actionable protocols to help you overcome common experimental hurdles and achieve your desired synthetic outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is an electron-deficient heteroaromatic compound, a characteristic that, in theory, makes it a suitable candidate for SNAr reactions. The pyridazine core, with its two nitrogen atoms, is inherently electron-withdrawing, which lowers the electron density of the aromatic system. This effect is significantly amplified by the presence of a powerful electron-withdrawing trifluoromethyl (-CF₃) group.[1] This combination of features is intended to activate the ring towards attack by nucleophiles.

However, the reactivity in SNAr reactions is a delicate balance of several factors, including the nature of the leaving group, the strength of the nucleophile, and the reaction conditions. While the electronic properties of this compound are favorable, its reactivity can be lower than anticipated, leading to sluggish or incomplete reactions. This guide will walk you through a systematic approach to diagnosing and resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and concerns regarding the reactivity of this compound in SNAr reactions.

Q1: Why is my this compound not reacting with my nucleophile under standard SNAr conditions?

A1: Several factors could be contributing to the low reactivity:

  • Insufficient Activation: While the trifluoromethyl group is a strong activator, the overall electron deficiency of the ring might still be insufficient for attack by a weak nucleophile under mild conditions. The positioning of the activating group relative to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex.[2]

  • Nucleophile Strength: The reactivity of the nucleophile is paramount. Weakly nucleophilic species, such as neutral amines or alcohols, may require activation (e.g., deprotonation with a suitable base) to initiate the reaction.

  • Leaving Group Ability: In the context of SNAr on electron-deficient systems, the typical halide reactivity trend is F > Cl > Br > I.[3] Bromine is a good leaving group, but not as activating as fluorine.

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the reaction rate. Polar aprotic solvents are generally preferred as they solvate the counter-ion of the nucleophile, increasing its effective nucleophilicity.[4]

Q2: How does the pyridazine core influence the SNAr reaction compared to a pyridine or benzene ring?

A2: The two nitrogen atoms in the pyridazine ring have a more pronounced electron-withdrawing effect than the single nitrogen in a pyridine ring, making the pyridazine system generally more electrophilic.[5] This should, in principle, make it more susceptible to nucleophilic attack than a similarly substituted pyridine or benzene ring. However, the positions of the nitrogen atoms relative to the reaction center can influence the stability of the Meisenheimer intermediate, which can affect the reaction kinetics.

Q3: Could the trifluoromethyl group be interfering with the reaction?

A3: It is highly unlikely that the trifluoromethyl group is sterically hindering the reaction at the 3-position. Its primary role is electronic, where it strongly activates the ring towards nucleophilic attack.[6] In fact, its presence is a key feature that should promote the SNAr reaction.

Q4: Is it possible that my starting material is impure or has degraded?

A4: This is always a possibility. It is advisable to verify the purity of your this compound by techniques such as NMR spectroscopy and melting point analysis. Heteroaromatic compounds can sometimes be susceptible to degradation, especially if stored improperly.

Part 2: In-Depth Troubleshooting Guide

If the initial checks and considerations from the FAQ section do not resolve the issue, a more systematic approach to troubleshooting is required. This guide is structured to help you logically diagnose and address the root cause of low reactivity.

Logical Troubleshooting Workflow

start Low or No Conversion check_reagents Verify Reagent Purity & Integrity (Substrate, Nucleophile, Solvent, Base) start->check_reagents nucleophile Is the Nucleophile Strong Enough? check_reagents->nucleophile conditions Are the Reaction Conditions Optimal? nucleophile->conditions Yes base Change Base nucleophile->base No temp Increase Temperature conditions->temp solvent Change Solvent temp->solvent Still low reactivity success Reaction Successful temp->success Success solvent->base Still low reactivity solvent->success Success catalysis Consider Catalysis base->catalysis Still low reactivity base->success Success catalysis->success Success failure Persistent Low Reactivity (Re-evaluate Synthetic Strategy) catalysis->failure No Improvement

Caption: A step-by-step workflow for troubleshooting low SNAr reactivity.

Re-evaluation of the Nucleophile

The nature and strength of the nucleophile are often the primary determinants of success in an SNAr reaction.

  • Anionic vs. Neutral Nucleophiles: Anionic nucleophiles (e.g., alkoxides, thiolates) are significantly more reactive than their neutral counterparts (alcohols, thiols). If you are using a neutral nucleophile, the choice of base is critical to ensure in-situ formation of the more reactive anionic species.

  • pKa of the Conjugate Acid: A good rule of thumb is that a more basic nucleophile is often a more reactive nucleophile. Consider the pKa of the conjugate acid of your nucleophile. For amines, more basic aliphatic amines will generally be more reactive than less basic aromatic amines.

  • Steric Hindrance: While the 3-position of the pyridazine is not exceptionally hindered, very bulky nucleophiles may experience reduced reaction rates.

Actionable Protocol: Enhancing Nucleophilicity

  • For O- and S-Nucleophiles: If using an alcohol or thiol, ensure complete deprotonation by using a strong, non-nucleophilic base.

    • Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).

    • Procedure: Pre-treat the alcohol or thiol with at least 1.1 equivalents of the base in an anhydrous polar aprotic solvent (e.g., THF, DMF, DMSO) for 15-30 minutes at room temperature before adding the this compound.

  • For N-Nucleophiles: For less reactive amines, consider stronger bases to facilitate the reaction, though often an excess of the amine itself can act as the base.

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Optimization of Reaction Conditions

The reaction environment plays a crucial role in the kinetics of SNAr reactions.

The solvent not only dissolves the reactants but also influences the reactivity of the nucleophile.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices for SNAr reactions.[4] They are effective at solvating cations, leaving the anionic nucleophile "naked" and more reactive.

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can solvate the anionic nucleophile through hydrogen bonding, which can decrease its reactivity. However, in some cases, particularly with neutral nucleophiles like amines, these solvents can facilitate proton transfer in the transition state. There are examples of successful SNAr reactions on heteroaryl chlorides in water.[7]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also commonly used, often at higher temperatures.

Table 1: Recommended Starting Conditions for SNAr with this compound

Nucleophile ClassRecommended SolventRecommended BaseTemperature Range (°C)
Primary/Secondary Amines DMSO, DMF, NMPK₂CO₃, Cs₂CO₃80 - 150
Alkoxides (from Alcohols) THF, DMFNaH, KOtBu25 - 100
Thiolates (from Thiols) DMF, DMSOK₂CO₃, NaH25 - 80

Many SNAr reactions require thermal energy to overcome the activation barrier.

  • Stepwise Temperature Increase: If no reaction is observed at room temperature, gradually increase the temperature in 20-30 °C increments. Monitor the reaction by TLC or LC-MS at each stage.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by providing efficient and uniform heating.[8][9] Reactions that take hours under conventional heating can sometimes be completed in minutes in a microwave reactor.

Actionable Protocol: Microwave-Assisted SNAr

  • Setup: In a microwave-safe reaction vial, combine this compound, 1.2-1.5 equivalents of the nucleophile, and a suitable base (if required) in a polar aprotic solvent (e.g., DMF, DMSO).

  • Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 100-180 °C for 10-60 minutes.

  • Monitoring: After cooling, analyze a small aliquot of the reaction mixture to determine conversion.

The Role of Catalysis in Difficult SNAr Reactions

When standard thermal SNAr conditions fail, catalytic methods can provide an alternative pathway for C-N, C-O, and C-S bond formation.

For the formation of C-N bonds, particularly with less reactive amines, Buchwald-Hartwig amination is a powerful alternative to SNAr.[7] This reaction involves a palladium catalyst and a suitable phosphine ligand.

Actionable Protocol: Buchwald-Hartwig Amination

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

    • Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, ligand, and base.

    • Add the this compound and the amine.

    • Add the degassed solvent and heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

    • Proceed with standard aqueous workup and purification.

Copper catalysis can be effective for the formation of C-N, C-O, and C-S bonds with aryl halides, often under milder conditions than palladium-catalyzed reactions.[3] The Ullmann condensation is a classic example of a copper-catalyzed reaction.

Mechanistic Considerations

The standard SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Caption: The addition-elimination mechanism of the SNAr reaction.

Understanding this mechanism helps in troubleshooting. For instance, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction. This is why polar aprotic solvents and strong electron-withdrawing groups are beneficial.

References

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
  • Safe Synthesis of 4,7-Dibromo[10][11][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.).

  • A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - NIH. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.).
  • Safe Synthesis of 4,7-Dibromo[10][11][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025, October 16).

  • Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines - ZORA. (n.d.).
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (n.d.).
  • Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.).
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. (n.d.).
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. (2016, April 14).
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. (2026, February 3).
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2025, August 7).
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. (2021, July 13).
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem. (n.d.).
  • (PDF)
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. (n.d.).
  • pyridazine-3-thiol - Fluorochem. (n.d.).
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. (2024, November 8).
  • (PDF)
  • The SNAr reaction with sodium azide on compound 3.
  • A new one-step synthesis of pyridines under microwave-assisted conditions. (n.d.).
  • 5-bromo-3-(trifluoromethyl)pyridazine (C5H2BrF3N2) - PubChemLite. (n.d.).
  • Nucleophilic arom
  • SNAr reaction scope & limit
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. (2024, October 23).
  • Pyridazine and its related compounds: Part 32. Synthesis and antimicrobial evaluation of some 3-substituted amino-4,5,6-triphenylpyridazine derivatives | European Journal of Chemistry. (2015, June 15).
  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem. (n.d.).
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. (n.d.).
  • Trifluoromethoxypyrazines: Preparation and Properties - MDPI. (2020, May 9).
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. (n.d.).
  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers Jakubczyk, Michal - University of Helsinki Research Portal. (2022, June 2).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides - Chemical Communic
  • . (n.d.).

  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxyl

Sources

Validation & Comparative

1H and 13C NMR interpretation of 3-Bromo-5-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation Guide: 3-Bromo-5-(trifluoromethyl)pyridazine vs. Regioisomeric Impurities Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

In the synthesis of fluorinated heteroaromatics, particularly trifluoromethylated pyridazines, regiocontrol is a notorious bottleneck. For This compound , the primary challenge lies in distinguishing it from its thermodynamic or kinetic regioisomers, most notably 3-bromo-4-(trifluoromethyl)pyridazine .

This guide provides a definitive technical comparison between the target molecule and its critical impurities. Unlike standard spectral lists, this document focuses on the comparative performance of NMR logic —specifically how to use scalar coupling constants (


-values) as a binary "Go/No-Go" decision gate in process development.

Part 1: The Regioselectivity Challenge

Syntheses involving 3-monosubstituted s-tetrazines or radical trifluoromethylation of pyridazines often yield mixtures. The proximity of the nitrogen atoms and the electron-withdrawing nature of the


 group create electronic environments that are superficially similar but magnetically distinct.
Comparative Structural Analysis
FeatureTarget: 3-Bromo-5-(trifluoromethyl) Isomer A: 3-Bromo-4-(trifluoromethyl) Isomer B: 3-Bromo-6-(trifluoromethyl)
Symmetry Asymmetric (

)
Asymmetric (

)
Asymmetric (

)
Proton Positions H4 and H6H5 and H6H4 and H5
Proton Relationship Meta (1,3-relationship)Ortho (1,2-relationship)Ortho (1,2-relationship)
Key Differentiator Small

coupling (~2 Hz)
Large

coupling (~5-9 Hz)
Large

coupling (~9 Hz)

Part 2: NMR Interpretation & Performance

The "performance" of


 NMR in this context is defined by its ability to resolve the meta-coupling characteristic of the 3,5-substitution pattern.
Expected Chemical Shifts (Reference Data)

Solvent:


 or 

(Shifts may vary by

ppm depending on concentration)
  • 
     (Proton alpha to Nitrogen): 
    
    • Shift:

      
       9.40 – 9.60 ppm.
      
    • Environment: This proton is highly deshielded due to the adjacent anisotropic effect of the ring nitrogen (N1) and the inductive effect of the

      
       group at C5.
      
    • Multiplicity: Apparent Singlet or Fine Doublet (

      
      ).
      
  • 
     (Proton between substituents): 
    
    • Shift:

      
       8.00 – 8.40 ppm.
      
    • Environment: Shielded relative to

      
       but deshielded by the ortho-bromo and ortho-trifluoromethyl groups.
      
    • Multiplicity: Apparent Singlet or Fine Doublet (

      
      ).
      
The "Meta-Coupling" Decision Gate

The most robust metric for validation is the magnitude of the proton-proton coupling constant (


).
  • Target Molecule (3,5-subst):

    
     and 
    
    
    
    are meta to each other.
    • Observed

      
      : 1.5 – 2.5 Hz .
      
    • Appearance: Signals often appear as singlets at low resolution. High-field instruments (400 MHz+) resolve them as fine doublets.

  • Major Impurity (3,4-subst):

    
     and 
    
    
    
    are ortho.
    • Observed

      
      : 5.0 – 9.0 Hz .
      
    • Appearance: Distinct doublets with clear "roofing" effects if shifts are close.

Critical Insight: If your aromatic signals show a splitting > 5 Hz, you have synthesized the wrong regioisomer , regardless of the chemical shift values.

Part 3: NMR & Validation


 NMR provides self-validating proof of the 

position via Carbon-Fluorine coupling patterns.
NMR Parameters
  • 
     Carbon:  Quartet (
    
    
    
    ),
    
    
    . (
    
    
    )
  • Ipso Carbon (C5): Quartet (

    
    ), 
    
    
    
    .
    • Diagnostic: This quartet confirms the

      
       is attached to the ring.
      
  • Ortho Carbons (C4 & C6):

    • In the Target (3,5-subst) , both protonated carbons (C4 and C6) are ortho to the

      
       group. Both will show distinct 
      
      
      
      coupling (
      
      
      ), appearing as quartets or broadened signals.
    • In the Isomer (3,4-subst) , only one protonated carbon (C5) is ortho to the

      
      . C6 is meta and will show negligible coupling.
      
NMR
  • Signal: Single peak at

    
     to 
    
    
    
    .
  • Purity Check:

    
     NMR is the most sensitive tool for quantifying regioisomeric ratios. Integration of the main peak vs. minor peaks provides a direct mol% purity.
    

Part 4: Experimental Workflow (Self-Validating Protocol)

To ensure data integrity, follow this "Triangulation Protocol" which cross-references three spectral domains.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of sample in 0.6 mL

    
     (preferred for solubility and separating polar isomers).
    
  • Ensure the solution is free of paramagnetic impurities (filter through celite if necessary).

Step 2: Acquisition Parameters

  • 
    :  16 scans, 
    
    
    
    . Focus: Measure
    
    
    accurately.
  • 
    :  8 scans, uncoupled. Focus: Check for secondary fluorine signals.
    
  • 
    :  512 scans, proton-decoupled. Focus: Identify the quartets.
    

Step 3: Decision Logic (Visualized)

NMR_Validation_Logic Start Crude Product NMR Check_1H Analyze 1H Aromatic Region (8.0 - 10.0 ppm) Start->Check_1H Coupling_Check Measure J-Coupling between Ar-H signals Check_1H->Coupling_Check Large_J J > 5.0 Hz (Ortho Coupling) Coupling_Check->Large_J Distinct Doublets Small_J J < 2.5 Hz (Meta Coupling) Coupling_Check->Small_J Singlets / Fine Doublets Isomer_A REJECT: Isomer 3-Bromo-4-(CF3) Large_J->Isomer_A Target_Cand Candidate: Target 3-Bromo-5-(CF3) Small_J->Target_Cand Check_13C Analyze 13C NMR C-F Couplings Target_Cand->Check_13C C_Coupling_Check Are BOTH CH carbons split by F (3J ~5Hz)? Check_13C->C_Coupling_Check Yes_Coupling Yes: Both C4 & C6 are ortho to CF3 C_Coupling_Check->Yes_Coupling No_Coupling No: Only one C is split C_Coupling_Check->No_Coupling Final_Valid VALIDATED STRUCTURE This compound Yes_Coupling->Final_Valid No_Coupling->Isomer_A Re-eval Structure

Caption: Logic flow for distinguishing the target 3,5-isomer from the 3,4-isomer using J-coupling magnitudes and


 splitting patterns.

References

  • University of Zurich. Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine: Synthesis of 3-Bromo-Pyridazines. (Discusses regioselectivity issues). Available at: [Link]

  • Reich, H. J. NMR Spectroscopy: Proton-Proton J-Coupling in Aromatic Heterocycles. University of Wisconsin-Madison. Available at: [Link]

  • PubChem. 5-bromo-3-(trifluoromethyl)pyridazine Compound Summary. Available at: [Link]

IR spectroscopy characteristic peaks of 3-Bromo-5-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Characterization Guide: 3-Bromo-5-(trifluoromethyl)pyridazine

Executive Summary

This compound (CAS: 1260817-94-2) is a critical heterocyclic building block in modern drug discovery, particularly for the development of agrochemicals and pharmaceutical bioisosteres.[1] Its structural utility lies in the electron-deficient pyridazine core combined with the lipophilic trifluoromethyl (


) group and a reactive bromine handle for cross-coupling (e.g., Suzuki-Miyaura).

The Challenge: Commercial synthesis of trifluoromethyl-pyridazines often yields regioisomeric mixtures (e.g., the 3,4- or 3,6-isomers).[1] Standard quality control relies heavily on NMR (


, 

), but FT-IR spectroscopy provides a rapid, cost-effective "fingerprint" method for routine identification and solid-state form verification.[1]

This guide outlines the diagnostic IR characteristics of the 3-bromo-5-(trifluoromethyl) isomer, distinguishing it from its common alternatives and impurities.

Diagnostic IR Fingerprint Analysis

Since direct reference spectra for this specific regioisomer are often proprietary, validation requires a First-Principles Component Analysis .[1] The spectrum is dominated by three distinct signal zones: the High-Frequency Ring Mode, the "CF3 Envelope," and the Low-Frequency Halogen Fingerprint.

Table 1: Predicted Characteristic Absorption Bands
Spectral RegionWavenumber (

)
IntensityAssignmentDiagnostic Value
Aromatic Region 3050 – 3100WeakC-H Stretch (

)
Confirms aromaticity; absence of aliphatic C-H (

) rules out alkyl impurities.[1]
Ring Skeletal 1570 – 1590MediumC=N / C=C Ring StretchCharacteristic of electron-deficient diazine rings.[1]
Ring Skeletal 1420 – 1450StrongRing DeformationOften split due to asymmetry of the 3,5-substitution.
CF3 Envelope 1100 – 1350 Very Strong C-F Stretch Primary Identifier. Appears as a broad, multi-shouldered "super-band."
Fingerprint 1000 – 1050MediumRing BreathingSensitive to substitution pattern.
Out-of-Plane (OOP) 850 – 900Medium/StrongC-H Bending (Isolated)Critical Regio-marker. 3,5-substitution leaves isolated protons (H4, H6).[1]
Halogen Zone 600 – 700MediumC-Br StretchConfirms presence of bromine handle.[1]

Expert Insight: The


 stretch  is the "Eye of the Spectrum." In fluorinated heterocycles, this band is so intense it can obscure weaker signals in the 1100–1300 

range. Ensure your path length (or sample concentration) is optimized to prevent detector saturation in this region.

Comparative Analysis: Distinguishing Alternatives

The primary risk in sourcing this compound is receiving the 3,6-isomer (3-Bromo-6-(trifluoromethyl)pyridazine) or the 3,4-isomer , which are thermodynamically distinct products of the inverse electron demand Diels-Alder (iEDDA) synthesis routes.[1]

Scenario A: 3,5-Isomer (Target) vs. 3,6-Isomer (Alternative)

The distinction relies on Symmetry and Proton Adjacency .

  • 3,6-Isomer (Para-like): The protons are at positions 4 and 5. They are adjacent (ortho-like relationship).

    • IR Signature: Strong OOP bending vibration typically around 800–830

      
        (characteristic of two adjacent aromatic hydrogens).[1]
      
  • 3,5-Isomer (Meta-like): The protons are at positions 4 and 6.[1] They are isolated from each other by substituents.

    • IR Signature: Isolated aromatic protons typically shift the OOP bending to higher frequencies (860–900

      
       ) and may appear as two distinct, sharper peaks rather than one strong band.
      
Scenario B: Product vs. Starting Materials
ImpurityKey Functional GroupIR Warning Signal
Hydrazines

Broad band at 3200–3400

.[1] (Target molecule has NO

).
Diketones/Esters

Sharp, strong band at 1700–1750

.[1]
Solvents (EtOAc)

/

Peaks at 1740

(carbonyl) and 2980

(aliphatic).[1]

Experimental Protocol: Validated Data Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this Standard Operating Procedure (SOP).

Method: Attenuated Total Reflectance (ATR) FT-IR

Preferred for solid pyridazines due to speed and lack of sample preparation artifacts.[1]

  • System Prep: Use a Diamond or ZnSe crystal ATR accessory. Clean with isopropanol and collect a background spectrum (air) immediately prior to measurement.

  • Sample Loading: Place ~5-10 mg of the solid this compound onto the crystal center.

  • Compression: Apply high pressure using the anvil.

    • Why? Fluorinated compounds often have high refractive indices; poor contact results in weak spectra with derivative-shaped peaks (Christiansen effect).[1]

  • Acquisition:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res for fingerprinting).
    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000 – 550

      
       (Ensure the C-Br region is captured).
      
  • Post-Processing: Apply "ATR Correction" algorithm if comparing against transmission (KBr) library data, as ATR intensities differ at lower wavenumbers.

Validation Workflow (Logic Diagram)

The following diagram illustrates the decision tree for validating the identity of the compound using IR spectroscopy.

ValidationWorkflow Start Start: Unknown Sample Spectrum CheckNH Check 3200-3400 cm⁻¹ (N-H Region) Start->CheckNH HasNH Significant Peaks Present? CheckNH->HasNH Reject1 REJECT: Hydrazine/Amine Impurity HasNH->Reject1 Yes CheckCO Check 1700-1750 cm⁻¹ (C=O Region) HasNH->CheckCO No HasCO Sharp Peak Present? CheckCO->HasCO Reject2 REJECT: Precursor/Solvent Contamination HasCO->Reject2 Yes CheckCF3 Check 1100-1350 cm⁻¹ (CF3 Envelope) HasCO->CheckCF3 No HasCF3 Strong Broad Band? CheckCF3->HasCF3 HasCF3->Reject2 No (Wrong Compound) CheckRegio Analyze 800-900 cm⁻¹ (OOP Bending) HasCF3->CheckRegio Yes IsOrtho Strong Band @ ~820 cm⁻¹ (Adjacent H) CheckRegio->IsOrtho Result36 Probable 3,6-Isomer (Alternative) IsOrtho->Result36 Yes Result35 PASS: Probable 3,5-Isomer (Isolated H Pattern) IsOrtho->Result35 No (High Freq/Split Peaks)

Figure 1: Step-by-step spectral validation logic for distinguishing the target 3,5-isomer from common synthetic byproducts and regioisomers.

References

  • BenchChem. (2025).[2] 3-Methoxy-6-(trifluoromethyl)pyridazine Spectral Data & Reactivity Profile. Retrieved from

  • University of Zurich (ZORA). (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine: Synthesis of 3-Bromo-Pyridazines. Retrieved from

  • LibreTexts Chemistry. (2020). Infrared Spectroscopy: Characteristic Bands of Heterocycles. Retrieved from

  • PubChem. (2025). Compound Summary: 5-bromo-3-(trifluoromethyl)pyridazine.[1] Retrieved from

  • Journal of Organic Chemistry. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles and Pyridazines. Retrieved from

Sources

Benchmarking Elemental Analysis Protocols: 3-Bromo-5-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Elemental Analysis Protocols for Poly-Halogenated Heterocycles: A Focus on 3-Bromo-5-(trifluoromethyl)pyridazine Content Type: Technical Comparison Guide Audience: Senior Researchers, Analytical Chemists, and CMC Leads.

Executive Summary: The Halogen Challenge

For drug development professionals working with This compound , standard elemental analysis (EA) frequently results in failure to meet the journal-mandated


 tolerance. This is not typically a purity issue, but a methodological artifact.

The simultaneous presence of a trifluoromethyl group (


) and a bromine substituent creates a "perfect storm" for combustion analysis:
  • Fluorine Interference: High bond energy C-F bonds often resist oxidation, forming tetrafluoromethane (

    
    ) rather than 
    
    
    
    . This leads to systematically low Carbon values.
  • Silica Etching: Fluorine byproducts attack quartz combustion tubes (

    
    ), forming volatile 
    
    
    
    , which degrades instrument precision over time.
  • Bromine Carryover: Heavy bromine content (35% by mass) can cause incomplete combustion and memory effects in standard reduction columns.

This guide compares three distinct analytical workflows to validate the purity of this specific scaffold, ranking them by accuracy, throughput, and regulatory acceptance.

Compound Specifications & Theoretical Baseline

Before selecting a protocol, the theoretical composition must be established as the baseline for error calculation.

Compound: this compound Formula:


Molecular Weight:  226.98  g/mol 
ElementTheoretical Mass %Critical Analysis Note
Carbon 26.46% Susceptible to low bias (CF4 formation).
Hydrogen 0.89% Extremely low; hygroscopic water will cause massive relative error.
Nitrogen 12.34% Generally stable, but can be impacted by incomplete combustion.
Bromine 35.20% Requires Ag-wool scrubbing or specific IC detection.
Fluorine 25.11% The primary disruptor of standard CHN analysis.
Comparative Workflow Analysis
Method A: Modified Automated Combustion (The "Gold Standard" Optimization)

Best for: Routine purity confirmation if optimized correctly.

Standard CHN analyzers (e.g., Elementar, Thermo FlashSmart) will fail this compound without modification. The key is the addition of Tungsten Trioxide (


)  or Vanadium Pentoxide (

)
.
  • Mechanism: The additive acts as a flux and strong oxidant. It breaks the C-F bond and sequesters Fluorine as non-volatile metal fluorides, ensuring all Carbon is converted to

    
    .
    
  • Pros: High throughput, simultaneous CHN determination.

  • Cons: Consumable intensive; requires aggressive ash removal.

Method B: Schöniger Flask + Ion Chromatography (The "Halogen Specialist")

Best for: Definitive quantification of Br and F.

When CHN fails, this legacy method (Oxygen Flask Combustion) coupled with modern Ion Chromatography (IC) provides the most accurate halogen data.

  • Mechanism: Sample is burned in a pure

    
     atmosphere inside a sealed flask containing an absorption solution. The solution is then injected into an IC system to quantify 
    
    
    
    and
    
    
    ions.[1][2][3][4]
  • Pros: Eliminates C-F bond interference; separates F and Br distinctively.

  • Cons: Labor-intensive; dangerous (explosion risk); does not provide C/H/N data directly.

Method C: HRMS + qNMR (The "Modern Surrogate")

Best for: Early-stage discovery where +/- 0.4% EA is a bottleneck.

Many journals (e.g., ACS Central Science) now accept High-Resolution Mass Spectrometry (HRMS) combined with quantitative NMR (qNMR) as proof of purity when EA is technically unfeasible.

  • Mechanism: HRMS confirms formula; qNMR (using an internal standard like maleic acid) integrates proton signals to calculate purity.

  • Pros: Rapid; non-destructive; bypasses combustion chemistry issues.

  • Cons: Does not strictly satisfy "Elemental Analysis" requirements for all regulatory filings.

Experimental Protocols
Protocol 1: Optimized CHN Combustion (with

Spiking)

Objective: Achieve


 accuracy for Carbon despite high Fluorine content.
  • Preparation: Ensure the combustion tube is packed with a fresh layer of Chromium(III) Oxide (

    
    ) and Silvered Cobaltous/Cobaltic Oxide (to trap Bromine).
    
  • Weighing: Weigh 2.0–2.5 mg of dried sample into a Tin (Sn) capsule.

  • Additive: Add 10–15 mg of Tungsten Trioxide (

    
    )  powder directly over the sample in the capsule.
    
    • Why?

      
       prevents the formation of 
      
      
      
      and protects the quartz tube from
      
      
      attack.
  • Folding: Hermetically seal the tin capsule to exclude atmospheric nitrogen/moisture.

  • Combustion: Run at 1050°C (higher than the standard 950°C) with a high Oxygen dosing time (5–10 seconds) to ensure complete oxidation of the pyridazine ring.

Protocol 2: Schöniger Flask Combustion for Halogens

Objective: Accurate %F and %Br determination.

  • Sample: Weigh 5–10 mg of sample onto ashless filter paper.

  • Flask Prep: Charge a 500 mL Schöniger flask with 10 mL of absorption solution (0.1 M KOH + 0.1%

    
    ).
    
  • Combustion: Place sample in the platinum basket. Flush flask with pure

    
    . Ignite remotely (infrared or electrical ignition).
    
  • Absorption: Shake vigorously for 3 minutes; let stand for 30 minutes to ensure mist absorption.

  • Analysis:

    • Fluorine: Dilute an aliquot and analyze via Ion Selective Electrode (ISE) or IC (IonPac AS11 column).

    • Bromine: Analyze via Potentiometric Titration with

      
       or IC.
      
Data Presentation & Performance Comparison

The following table simulates typical results comparing a standard setup vs. the optimized protocols for This compound .

MethodCarbon Found (%)Error (C)Fluorine Found (%)Error (F)Status
Theoretical 26.46 0.00 25.11 0.00 Target
Standard CHN (No Additive)25.80-0.66N/AN/AFAIL (Low C due to CF4)
Method A (

Spiked)
26.38 -0.08 N/AN/APASS
Method B (Flask + IC) N/AN/A25.05 -0.06 PASS (Halogens only)

Analyst Note: The "Standard CHN" failure (-0.66% C) is characteristic of fluorinated heterocycles. The missing carbon is lost as gaseous tetrafluoromethane. Method A corrects this, bringing the error well within the


 limit.
Visualization of Analytical Logic

The following diagram illustrates the decision pathway for analyzing poly-halogenated compounds and the chemical mechanism of the interference.

G Start Sample: this compound CheckF Contains Fluorine? Start->CheckF StandardCHN Standard CHN Combustion (950°C, No Additive) CheckF->StandardCHN No (Incorrect Path) OptPath Method A: Modified CHN (+ WO3 Additive, 1050°C) CheckF->OptPath Yes (Correct Path) HalogenPath Method B: Schöniger Flask + IC CheckF->HalogenPath Quantify Halogens? ResultFail FAIL: Low %C (Formation of CF4) StandardCHN->ResultFail Reaction WO3 + C-F -> CO2 + Metal-Fluoride (Prevents CF4) OptPath->Reaction ResultPass PASS: %C within +/- 0.4% Reaction->ResultPass HalogenResult PASS: Accurate %F and %Br HalogenPath->HalogenResult

Caption: Decision matrix for analyzing fluorinated pyridazines. Note the critical role of WO3 additives in preventing the formation of volatile CF4, which causes low Carbon readings.

References
  • ACS Central Science. (2022).[5] An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Royal Society of Chemistry (Analyst). Interference of carbon dioxide, resulting from the Schöniger flask combustion of organofluorine compounds. Retrieved from [Link][4]

  • Mikroanalytisches Labor Pascher. Halogen Analysis – (Fluorine, Chlorine, Bromine, Iodine). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocol for 3-Bromo-5-(trifluoromethyl)pyridazine

Part 1: Executive Safety Summary

Compound Identity:

  • Chemical Name: this compound[1][2]

  • CAS Number: [2137420-80-3] (Note: Isomers such as 5-bromo-3-(trifluoromethyl)pyridazine exist; verify specific regioisomer on container label).

  • Molecular Formula: C₅H₂BrF₃N₂[3]

  • Physical State: Solid (typically off-white to pale yellow powder).

Hazard Identification (GHS Classification - Read-Across Methodology):

  • Signal Word: WARNING

  • Primary Hazards:

    • H302/H301: Harmful or Toxic if swallowed (Acute Toxicity).

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4][5][6][7]

    • H335: May cause respiratory irritation.[2][4][6][7][8]

  • Critical Alert: As a halogenated nitrogen heterocycle, this compound possesses high lipophilicity due to the trifluoromethyl (-CF₃) group, increasing the potential for dermal absorption . The bromine substituent renders it reactive toward nucleophiles (e.g., biological proteins), posing a sensitization risk.

Part 2: Risk Assessment & Engineering Controls

Before selecting PPE, you must implement the Hierarchy of Controls . PPE is the last line of defense, not the first.

Control LevelRequirement for this compound
Elimination/Substitution Not applicable for specific synthesis requirements.
Engineering Controls Mandatory Fume Hood: All open handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) . Static Control: Use an ionizing bar or anti-static gun during weighing, as fluorinated powders are prone to static charge buildup and dispersal.
Administrative Controls Designated Area: Demarcate the workspace with "High Hazard: Toxic" tape. Solo Work Prohibition: Do not handle >500 mg quantities alone.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the permeation resistance of halogenated heterocycles and common reaction solvents (e.g., Dichloromethane, THF).

Hand Protection (Glove Selection)
Interaction TypeGlove MaterialThicknessBreakthrough TimeAction
Incidental Contact (Weighing, Transfer)Nitrile Rubber ≥ 0.11 mm (4 mil)> 480 min (Solid) < 5 min (DCM Soln)Double Glove: Wear two pairs of nitrile gloves. Change outer pair immediately upon splash.
Extended Handling (Reaction Workup, Spill)Laminate Film (e.g., Silver Shield / 4H)Multi-layer> 480 min (All Solvents)Required for handling solutions in penetrating solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Thermal/Cold Cryogenic Gloves InsulatedN/AUse over Nitrile gloves when handling dry ice/acetone baths.
Eye & Face Protection[5][6][8][10][11]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses with side shields are insufficient due to the fine powder nature and potential for irreversible eye damage from the trifluoromethyl/bromo-pyridazine core.

  • High Risk (Scale-up >5g): Add Face Shield (8-inch) over goggles to protect against splash/explosion, especially during exothermic quenching.

Respiratory Protection
  • Primary: Chemical Fume Hood (Engineering Control).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filter.

    • Rationale: The -CF₃ group suggests potential for volatile fluorinated degradation products; the pyridazine ring is nitrogen-rich.

Body Protection
  • Lab Coat: 100% Cotton or Flame-Resistant (Nomex) lab coat (Snap closures preferred for quick removal).

  • Clothing: Long pants (no synthetic fibers like polyester/nylon which melt to skin) and closed-toe leather/chemical-resistant shoes.

Part 4: Operational Protocol: Handling & Synthesis

This workflow integrates safety steps directly into the experimental procedure.

HandlingWorkflow Start START: Material Retrieval CheckPPE Verify PPE: Nitrile (Double) + Goggles + Lab Coat Start->CheckPPE Weighing Weighing (Inside Hood): Use Anti-static Gun + Draft Shield CheckPPE->Weighing Solvent Solvent Addition: Is solvent DCM or THF? Weighing->Solvent GloveChange ACTION: Change Outer Glove to Laminate/Silver Shield Solvent->GloveChange Yes (High Permeation Risk) Reaction Reaction Setup: Inert Gas (N2/Ar) + Temp Control Solvent->Reaction No (e.g., Toluene/DMF) GloveChange->Reaction Quench Quench/Workup: Slow Addition + Cooling Reaction->Quench Waste Disposal: Segregated Halogenated Waste Quench->Waste

Figure 1: Decision-based workflow for handling this compound, emphasizing glove material changes based on solvent systems.

Step-by-Step Procedure:
  • Preparation:

    • Verify fume hood flow.

    • Don PPE: Double nitrile gloves, goggles, lab coat.[9][10]

    • Prepare a solid waste container inside the hood to avoid transferring contaminated spatulas/weigh boats across the lab.

  • Weighing (Critical Step):

    • Hazard: Fine powder inhalation and static dispersal.

    • Action: Place the balance inside the hood or use a localized powder containment enclosure. Use an anti-static gun on the weigh boat before adding the solid.

    • Technique: Do not use a metal spatula if using strong acids; for this compound, stainless steel is acceptable.

  • Reaction Setup:

    • Solvent Choice: If using Dichloromethane (DCM) , switch outer gloves to Silver Shield/Laminate . Nitrile degrades in <5 minutes with DCM, exposing skin to the dissolved pyridazine.

    • Inert Atmosphere: Flush the vessel with Nitrogen/Argon. Pyridazines can be sensitive to moisture/oxygen during metal-catalyzed cross-coupling (Suzuki/Buchwald).

  • Quenching & Workup:

    • Risk: Exothermic hydrolysis.

    • Action: Cool the reaction mixture to 0°C before adding aqueous quench (e.g., NH₄Cl).

    • Phase Separation: Treat the organic phase as "Highly Toxic/Halogenated".

Part 5: Emergency Response & Disposal

Spill Management
  • Minor Spill (<500 mg solid):

    • Alert nearby personnel.

    • Cover with wet paper towels (to prevent dust) or oil-impregnated sweeping compound.

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Toxic Solid".

    • Clean surface with soap and water; do not use Ethanol initially (enhances skin absorption).

  • Major Spill (Solution):

    • Evacuate the immediate area.[2][4][6][7][8][10]

    • If outside fume hood, require SCBA or Full-Face Respirator for cleanup.

    • Use "Universal Sorbent" pillows.

Exposure First Aid
  • Eye Contact: Immediate irrigation at eyewash station for 15 minutes .[2][11] Hold eyelids open. Seek medical attention - Ophthalmology consult recommended.

  • Skin Contact: Remove contaminated clothing immediately.[4][5] Wash with soap and copious water for 15 minutes.[2] Do not use organic solvents to wash skin.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal
  • Classification: Halogenated Organic Waste (due to Br/F content).

  • Segregation: Do not mix with strong oxidizers or acids.[10]

  • Labeling: Must explicitly list "this compound" and "Toxic".

References

  • PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridazine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Working with Small Molecules. United States Department of Labor. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.